molecular formula C23H20BrN3O4S B11666253 2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide

2-[(2-bromobenzyl)sulfanyl]-N'-[(E)-{4-[(4-nitrobenzyl)oxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11666253
M. Wt: 514.4 g/mol
InChI Key: IXDWRVRTLHPHEG-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-bromobenzyl chloride with thiourea to form 2-bromobenzyl isothiocyanate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-[(4-nitrophenyl)methoxy]benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or nitriles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-{4-[(4-NITROPHENYL)METHOXY]PHENYL}METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H20BrN3O4S

Molecular Weight

514.4 g/mol

IUPAC Name

2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-[4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H20BrN3O4S/c24-22-4-2-1-3-19(22)15-32-16-23(28)26-25-13-17-7-11-21(12-8-17)31-14-18-5-9-20(10-6-18)27(29)30/h1-13H,14-16H2,(H,26,28)/b25-13+

InChI Key

IXDWRVRTLHPHEG-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.